molecular formula C8H13N3 B1531245 [1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1339176-44-1

[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1531245
CAS RN: 1339176-44-1
M. Wt: 151.21 g/mol
InChI Key: XARNNNLBPMFEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine (1-BEP) is a heterocyclic amine compound that has gained attention in recent years for its potential applications in a variety of scientific disciplines. 1-BEP is a derivative of pyrazole and has been used in a range of studies, including those related to synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has a wide range of potential applications due to its unique structure and reactivity.

Scientific Research Applications

Synthesis Techniques and Characterization

Catalysis

  • Compounds with structural similarities have been explored for their catalytic applications. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from related phenylmethanamine derivatives, have shown promising catalytic activity and selectivity, indicating potential use in various catalytic reactions (Roffe et al., 2016).

Luminescent Materials

  • The synthesis and properties of pyrazole-based compounds have implications for the development of luminescent materials. Studies involving pyrazolylmethanamine scaffolds have contributed to the understanding of molecular structures that favor specific luminescent properties, which could be utilized in creating advanced optical materials and sensors (Huang et al., 2013).

Antimicrobial and Anti-inflammatory Agents

  • Derivatives of pyrazolylmethanamine have been investigated for their potential antimicrobial and anti-inflammatory activities. The synthesis and evaluation of certain compounds demonstrate their ability to exhibit variable degrees of activity against microbial pathogens, suggesting their utility in developing new therapeutic agents (Visagaperumal et al., 2010).

properties

IUPAC Name

(1-but-3-enylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-11-7-8(5-9)6-10-11/h2,6-7H,1,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARNNNLBPMFEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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